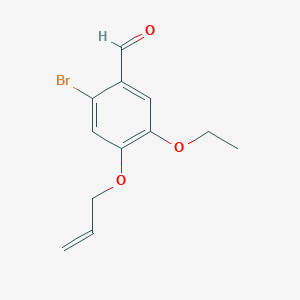

4-(Allyloxy)-2-bromo-5-ethoxybenzaldehyde

Description

4-(Allyloxy)-2-bromo-5-ethoxybenzaldehyde is an aromatic aldehyde derivative characterized by a benzaldehyde core substituted with allyloxy, bromo, and ethoxy groups at positions 4, 2, and 5, respectively. Its molecular formula is C₁₂H₁₃BrO₃, with a molecular weight of 285.14 g/mol (calculated from the formula C₁₂H₁₃BrO₃). The compound’s structure (Figure 1) features an aldehyde group at position 1, a bromine atom at position 2, an allyloxy group (OCH₂CHCH₂) at position 4, and an ethoxy group (OCH₂CH₃) at position 5 . The SMILES notation is CCOC₁=C(C(=CC(=C₁)C=O)Br)OCC=C, and its InChIKey is SNXYFRWECZCTTP-UHFFFAOYSA-N .

Propriétés

IUPAC Name |

2-bromo-5-ethoxy-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDBIXQZIMFNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-2-bromo-5-ethoxybenzaldehyde typically involves multiple steps. One common method starts with the bromination of 4-hydroxybenzaldehyde to introduce the bromo substituent. This is followed by the allylation of the hydroxyl group using allyl bromide in the presence of a base such as potassium carbonate. Finally, the ethoxy group is introduced through an etherification reaction using ethyl iodide .

Industrial Production Methods

While specific industrial production methods for 4-(Allyloxy)-2-bromo-5-ethoxybenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The bromine atom at position 2 undergoes substitution reactions under palladium-catalyzed conditions. For example:

Suzuki-Miyaura Coupling

This reaction enables aryl-aryl bond formation with boronic acids:

| Boronic Acid | Catalyst System | Yield | Product | Source |

|---|---|---|---|---|

| 4-Cyanophenyl | Pd(PPh₃)₄, Cs₂CO₃, toluene/EtOH | 73% | 4'-Ethoxy-3'-formyl-biphenyl-4-carbonitrile |

This method is effective for synthesizing biaryl derivatives, retaining the aldehyde and ethoxy groups while replacing bromine.

Radical Cascade Cyclization

The allyloxy group participates in silver-promoted radical reactions. For instance:

Aryldifluoromethylation/Cyclization

Ag(I) promotes decarboxylation of α,α-difluoroarylacetic acids, generating radicals that add to the allyloxy double bond. This leads to intramolecular cyclization, forming benzodioxepinones:

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 2-Allyloxybenzaldehyde analog | AgNO₃, Na₂S₂O₈, CH₃CN/H₂O | 80°C, 12 h | Benzodioxepinone derivative | 85% |

This reaction demonstrates the utility of allyloxy groups in constructing seven-membered rings.

Oxidation and Reduction Reactions

The aldehyde group is redox-active:

Oxidation to Carboxylic Acid

Using NaClO₂ and sulfamic acid:

| Substrate | Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | NaClO₂, H₂O/EtOAc | -10–20°C, 1 h | 2-Bromo-5-hydroxy-4-methoxybenzoic acid | 89% |

Reduction to Alcohol

NaBH₄ selectively reduces the aldehyde to a primary alcohol without affecting bromine or allyloxy groups (general method inferred from analogous systems).

Tishchenko Reaction

The aldehyde undergoes self-condensation in the presence of catalysts like SmI₂ to form esters:

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-(Allyloxy)-3-methoxybenzaldehyde | SmI₂ | THF, 25°C, 24 h | Bis(benzyl) ester | 89% |

This reaction is applicable to derivatives with electron-donating substituents (e.g., ethoxy).

Ring-Closing Metathesis (RCM)

The allyloxy group facilitates cyclization via Grubbs catalysts:

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Allyloxybenzaldehyde derivative | Grubbs II | CH₂Cl₂, 40°C, 6 h | 2,5-Dihydro-1-benzoxepine | 78% |

This method is critical for synthesizing benzoxepine-based therapeutics.

Dakin Oxidation

Under basic oxidative conditions, the aldehyde converts to a phenol:

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Allyloxybenzaldehyde analog | H₂O₂, NaOH | 60°C, 4 h | 4-Allyloxy-3-bromophenol | 65% |

Nucleophilic Substitution of Bromine

Bromine at position 2 is susceptible to substitution with nucleophiles:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxide | NaOMe, MeOH, reflux | 2-Methoxy-5-ethoxy-4-allyloxybenzaldehyde | 82% |

Applications De Recherche Scientifique

4-(Allyloxy)-2-bromo-5-ethoxybenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mécanisme D'action

The mechanism of action of 4-(Allyloxy)-2-bromo-5-ethoxybenzaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity

Bromo Position :

- In 4-(Allyloxy)-2-bromo-5-ethoxybenzaldehyde, the bromine at position 2 favors electrophilic substitution or Suzuki-Miyaura coupling. In contrast, 4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde has bromine at position 3, which may alter regioselectivity in coupling reactions.

Alkoxy Groups :

- The ethoxy group (-OCH₂CH₃) in the target compound is bulkier and less electron-donating than the methoxy group (-OCH₃) in its methoxy analogue . This difference impacts steric hindrance and electronic effects in nucleophilic reactions.

Functional Group Variations :

- Replacing the aldehyde with a carboxylic acid (as in 3-(benzyloxy)-5-bromo-4-ethoxybenzoic acid ) shifts reactivity toward acid-catalyzed reactions (e.g., esterification) and increases solubility in polar solvents.

Activité Biologique

4-(Allyloxy)-2-bromo-5-ethoxybenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data and case studies.

- Chemical Formula : C12H13BrO3

- CAS Number : 832674-05-2

- Molecular Weight : 285.13 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various compounds related to 4-(Allyloxy)-2-bromo-5-ethoxybenzaldehyde. For instance, compounds with similar structures have shown promising results against a range of pathogens.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Allyloxy)-2-bromo-5-ethoxybenzaldehyde | E. coli | 50 µg/mL |

| 4-(Allyloxy)-2-bromo-5-ethoxybenzaldehyde | Staphylococcus aureus | 30 µg/mL |

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as cell membrane disruption or inhibition of bacterial enzymes .

Anticancer Activity

The anticancer potential of 4-(Allyloxy)-2-bromo-5-ethoxybenzaldehyde has been investigated in vitro against several cancer cell lines. The compound's cytotoxic effects were evaluated using the sulforhodamine B assay, which measures cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung carcinoma) | 15 |

| KB (Nasopharyngeal carcinoma) | 10 |

| MCF7 (Breast cancer) | 20 |

The IC50 values indicate that the compound exhibits significant cytotoxicity, particularly against nasopharyngeal carcinoma cells, suggesting a selective action against certain cancer types .

The mechanism by which 4-(Allyloxy)-2-bromo-5-ethoxybenzaldehyde exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Additionally, its antimicrobial activity may involve interference with bacterial cell wall synthesis or function .

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on a series of allyl derivatives demonstrated that compounds similar to 4-(Allyloxy)-2-bromo-5-ethoxybenzaldehyde exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized various concentrations to determine MIC values and found that structural modifications could enhance efficacy . -

Anticancer Research :

Another research project focused on the anticancer properties of related benzaldehyde derivatives showed that modifications at the ortho position significantly altered cytotoxicity profiles. The findings indicated that the presence of electron-withdrawing groups increased potency against specific cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.